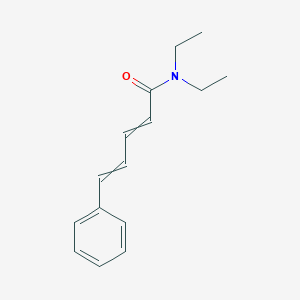

N,N-Diethyl-5-phenylpenta-2,4-dienamide

Description

Structure

3D Structure

Properties

CAS No. |

62764-17-4 |

|---|---|

Molecular Formula |

C15H19NO |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N,N-diethyl-5-phenylpenta-2,4-dienamide |

InChI |

InChI=1S/C15H19NO/c1-3-16(4-2)15(17)13-9-8-12-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3 |

InChI Key |

ALAZAYZZUFSNTR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl 5 Phenylpenta 2,4 Dienamide and Analogues

Established Synthetic Pathways for Dienamide Construction

The construction of the dienamide system is central to the synthesis of N,N-Diethyl-5-phenylpenta-2,4-dienamide. Key methodologies include olefination reactions, which form carbon-carbon double bonds, aldol (B89426) condensations to build the carbon framework, and direct dehydrogenation to introduce unsaturation.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereocontrolled synthesis of alkenes, particularly with a preference for the (E)-isomer. alfa-chemistry.comwikipedia.orgconicet.gov.ar This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion. wikipedia.orgorganic-chemistry.org Its advantages over the related Wittig reaction include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.comwikipedia.org

The general mechanism begins with the deprotonation of a phosphonate reagent to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to a carbonyl compound, such as an aldehyde, which is the rate-limiting step. The resulting intermediate eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org The stereoselectivity of the reaction can be influenced by several factors, including the nature of the base, solvent, reaction temperature, and the steric bulk of the reactants. researchgate.net

One direct approach to the dienamide skeleton involves a Horner-Wadsworth-Emmons reaction that extends the side chain of a suitable phosphonate reagent using a substituted benzaldehyde (B42025). For the synthesis of this compound, this would typically involve the reaction of cinnamaldehyde (B126680) (3-phenyl-2-propenal) with a phosphonate reagent containing the N,N-diethylamide moiety.

Alternatively, a two-step olefination approach can be employed starting from benzaldehyde. The first HWE reaction would generate a shorter α,β-unsaturated system, which is then elongated in a second olefination step to create the final dienamide product. Phosphonoacetamides are effective reagents for this strategy, allowing for the direct preparation of α,β-unsaturated amides. researchgate.net

Table 1: Key Reactants in HWE Side Chain Extension

| Reactant Type | Example for this compound Synthesis | Role in Reaction |

|---|---|---|

| Carbonyl Compound | Cinnamaldehyde | Provides the phenyl and C4-C5 double bond |

| Phosphonate Reagent | Diethyl (N,N-diethylcarbamoylmethyl)phosphonate | Provides the C1-C3 amide backbone and forms C2-C3 double bond |

An alternative and common strategy involves the synthesis of a dienyl ester precursor via the HWE reaction, followed by its conversion to the target amide. semanticscholar.org This multi-step process offers flexibility and often utilizes readily available starting materials.

The synthesis begins with the olefination of an aldehyde, such as cinnamaldehyde, with a phosphonate ester like triethyl phosphonoacetate. This reaction typically yields an ethyl (2E,4E)-5-phenylpenta-2,4-dienoate. This ester is then hydrolyzed, usually under basic conditions (e.g., using sodium hydroxide), to produce (2E,4E)-5-phenylpenta-2,4-dienoic acid.

The Horner-Emmons (HE) reaction, a variation of the HWE reaction, is also effective for synthesizing penta-2,4-dienoate (B1249696) derivatives, which are key precursors to dienamides. researchgate.net The reaction's high stereoselectivity for (E)-alkenes makes it particularly valuable for constructing the all-trans conjugated system found in many natural and synthetic amides. organic-chemistry.org The reaction conditions can be tuned to optimize yields and stereochemical outcomes. For instance, using lithium chloride with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a common method for ensuring high (E)-selectivity (Masamune-Roush conditions). alfa-chemistry.com

This approach is central to the synthesis of complex natural products and has been applied extensively to create α,β-unsaturated esters and enones that serve as building blocks for more elaborate structures. conicet.gov.arnih.govresearchgate.net The synthesis of the penta-2,4-dienoate precursor to this compound would follow the general pathway described in section 2.1.1.2, reacting a phosphonate ester with cinnamaldehyde.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion (from an aldehyde or ketone) with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield a conjugated α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.com The formation of the conjugated system provides the thermodynamic driving force for the dehydration step. organic-chemistry.org

For the synthesis of a dienamide precursor, a crossed or mixed aldol condensation can be employed. wikipedia.org This involves two different carbonyl compounds. To synthesize the carbon skeleton of this compound, one could envision a reaction between benzaldehyde and crotonaldehyde (B89634) (2-butenal) or its equivalent. Benzaldehyde, lacking α-hydrogens, cannot enolize and thus acts exclusively as the electrophile, which simplifies the reaction outcome. wikipedia.org The resulting 5-phenylpenta-2,4-dienal (B75885) could then be oxidized to the corresponding carboxylic acid and subsequently amidated to yield the target dienamide.

Table 2: Potential Reactants for Aldol Condensation Route

| Aldehyde 1 (Electrophile) | Aldehyde 2 (Nucleophile after enolization) | Intermediate Product |

|---|

A more modern and atom-economical approach to synthesizing unsaturated amides is through the direct dehydrogenation of their saturated or partially saturated counterparts. nih.gov This method avoids the need for pre-functionalized substrates and often involves transition-metal catalysis. researchgate.net

Recent advances have established protocols for the direct N-dehydrogenation of amides to produce enamides (α,β-unsaturated amides). nih.gov These methods include palladium-catalyzed aerobic dehydrogenation and iron-assisted regioselective oxidative desaturation. researchgate.netnih.gov The challenge in selectively dehydrogenating the N-alkyl side of an amide lies in the higher C-H bond dissociation energy compared to the acyl side. nih.gov However, catalytic systems have been developed that can achieve this transformation. For instance, an iridium/copper relay catalysis system can be used for the direct aerobic α,β-dehydrogenation of γ,δ-unsaturated amides. researchgate.net Applying such a method to N,N-diethyl-5-phenylpent-2-enamide could potentially introduce the second double bond to form the final dienamide product. While representing a cutting-edge strategy, the application of direct dehydrogenation to form complex dienamides from simple amide precursors is an evolving area of research.

Direct Dehydrogenation Methods

Palladium-Catalyzed Aerobic Dehydrogenation of γ,δ-Olefinic Amides

A significant advancement in the synthesis of conjugated dienamides involves the palladium-catalyzed aerobic dehydrogenation of γ,δ-olefinic amides. This method provides a direct route to introduce a second double bond into a mono-unsaturated amide precursor, leading to the desired conjugated system. The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a ligand and an oxidant, often molecular oxygen from the air. researchgate.netnih.govrsc.org This approach is advantageous due to its high atom economy and the use of an environmentally benign oxidant. rsc.org

The dehydrogenation of a suitable γ,δ-olefinic amide precursor to this compound would involve the selective activation of C-H bonds at the α and β positions to introduce the second double bond. A reusable bis-chelating 8-aminoquinoline (B160924) ligand can assist in this transformation, which proceeds via chelation-assisted β-C-H bond activation. nih.gov This strategy effectively replaces traditional enolate-based methods. nih.gov

Table 1: Key Features of Palladium-Catalyzed Aerobic Dehydrogenation

| Feature | Description |

| Catalyst | Typically a Pd(II) salt, e.g., Pd(OAc)₂. researchgate.net |

| Oxidant | Molecular oxygen (air), offering a green chemistry approach. rsc.org |

| Ligand | Often required to facilitate the reaction, e.g., 8-aminoquinoline. nih.gov |

| Substrate | γ,δ-Olefinic amides. |

| Key Transformation | Conversion of a single C-C double bond to a conjugated diene system. |

Proposed Reaction Mechanisms in Dehydrogenation

The mechanism of palladium-catalyzed aerobic dehydrogenation of olefinic amides is believed to proceed through a series of well-defined steps. A plausible catalytic cycle begins with the coordination of the palladium(II) catalyst to the olefin and the amide's nitrogen atom, often facilitated by a directing group. This is followed by a chelation-assisted C-H activation at the β-position, forming a five-membered palladacycle intermediate.

Subsequently, β-hydride elimination occurs, generating a palladium hydride species and the conjugated dienamide product. The palladium hydride is then reoxidized back to the active Pd(II) species by the terminal oxidant, which is typically molecular oxygen, allowing the catalytic cycle to continue. The presence of a co-catalyst or specific ligands can be crucial for the efficiency of this reoxidation step. This mechanistic pathway highlights the importance of C-H bond activation in achieving the desired dehydrogenation. nih.govpkusz.edu.cn

Oxidative Coupling of Alkenes with Amides

Another synthetic strategy that can be envisioned for the construction of dienamides is the oxidative coupling of an appropriate diene with an amide. While direct coupling of a diene with an amide to form this compound is not explicitly detailed in the provided context, related methodologies involving the oxidative coupling of alkenes with amides suggest its feasibility. rsc.orgnih.gov These reactions often utilize a peroxide as an oxidant and can lead to the functionalization of either the C(sp³)–H bonds adjacent to the nitrogen atom or the carbonyl C(sp²)–H bonds of the amide, depending on the reaction conditions. rsc.org

For the synthesis of this compound, a hypothetical pathway could involve the coupling of 1-phenyl-1,3-pentadiene with diethylamine (B46881) through a C-N bond-forming oxidative process, although this remains a speculative approach based on existing oxidative coupling principles.

Novel and Efficient Synthetic Approaches

Recent research has focused on developing more direct and versatile methods for the synthesis of dienamides, including this compound. These novel approaches often offer advantages in terms of step economy and the ability to introduce diverse functionalities.

One-Step Dienamide Synthesis from N-Formyl Imides

A particularly efficient and concise method for the synthesis of dienamides has been reported, which relies on the use of imides as reactive intermediates. rsc.org This one-step approach allows for the preferential formation of Z,E-dienamides in good yields. rsc.org The process likely involves the in-situ generation of a reactive species from the imide that then undergoes a coupling reaction to form the dienamide structure. While the specific application to this compound is not detailed, the generality of this methodology suggests its potential applicability by selecting the appropriate starting imide. The use of N-formyl imides as precursors for N-formylamides has also been explored in other contexts. beilstein-journals.orgorgsyn.org

Modular Synthesis Utilizing Sequential Julia-Kocienski Olefinations

A highly modular and stereocontrolled synthesis of conjugated dienamides has been achieved through the use of sequential Julia-Kocienski olefinations. nih.govnih.govcuny.edu This powerful olefination reaction allows for the formation of carbon-carbon double bonds with good control over the resulting stereochemistry. The Julia-Kocienski olefination typically involves the reaction of a heteroaryl sulfone with an aldehyde or ketone. alfa-chemistry.comorganic-chemistry.org

In the context of dienamide synthesis, a modular approach can be employed where the dienamide is constructed in a stepwise manner. This involves an initial Julia-Kocienski olefination to form a vinyl sulfone intermediate, which then participates in a second olefination to complete the diene system. This sequential strategy provides excellent control over the geometry of both double bonds within the dienamide backbone. nih.govcuny.edu

Table 2: Comparison of Julia-Kocienski Reagents for Olefination

| Reagent | Typical Selectivity | Notes |

| Benzothiazol-2-yl sulfone (BT-sulfone) | E-selective | Widely used in the modified Julia olefination. organic-chemistry.orgnih.gov |

| 1-Phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone) | Generally E-selective | Offers good E-selectivity and milder reaction conditions. organic-chemistry.orgpreprints.org |

| Pyridinyl sulfone | Z-selective | Can be employed to achieve high Z-selectivity in the olefination step. organic-chemistry.org |

Regiospecific Introduction of Fluorine Atoms

A significant advantage of the modular synthesis utilizing sequential Julia-Kocienski olefinations is the ability to introduce fluorine atoms at specific positions within the dienamide structure. nih.govnih.govcuny.edu This is achieved by using fluorinated Julia-Kocienski reagents. For instance, a Z-α-fluorovinyl Weinreb amide unit can be assembled in the first olefination step. nih.gov Subsequent oxidation and a second Julia-Kocienski olefination with an aldehyde can then introduce the second olefinic linkage, resulting in a regiospecifically fluorinated dienamide. nih.govcuny.edu Although the olefination can be 4Z-selective, isomerization to the more stable (2Z,4E)-2-fluoro-dienamides can be readily achieved using catalytic iodine. nih.govnih.gov This methodology provides a powerful tool for creating analogues of this compound with tailored electronic properties conferred by the fluorine substituent.

Stereochemical Control during Olefination

The stereochemical outcome of olefination reactions is a critical aspect in the synthesis of dienamides, as the geometry of the double bonds significantly influences the molecule's properties. The Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction are cornerstone methodologies for creating carbon-carbon double bonds, each offering different degrees of stereocontrol. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate-stabilized carbanions, generally favors the formation of thermodynamically more stable (E)-alkenes. wikipedia.orgnrochemistry.com This selectivity arises because the transition state leading to the trans-olefin is lower in energy. nrochemistry.com The reaction typically begins with the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde. wikipedia.org The subsequent elimination of the oxaphosphetane intermediate yields the alkene. nrochemistry.com The water-soluble nature of the dialkylphosphate byproduct simplifies purification compared to the Wittig reaction. wikipedia.orgalfa-chemistry.com

For the synthesis of (Z)-alkenes, modifications to the standard HWE procedure are necessary. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups (like trifluoromethyl) and specific reaction conditions (e.g., strong, non-coordinating bases like KHMDS with 18-crown-6 (B118740) in THF at low temperatures) to accelerate the elimination from the oxaphosphetane intermediate, favoring the kinetic (Z)-product. nrochemistry.comyoutube.com

The Wittig reaction, employing phosphonium (B103445) ylides, offers an alternative route where stereoselectivity is highly dependent on the nature of the ylide. researchgate.net Non-stabilized ylides (where the R group is an alkyl) typically react with aldehydes under salt-free conditions to produce (Z)-alkenes as the major product. harvard.eduyoutube.com This preference is explained by a kinetically controlled, irreversible formation of a cis-substituted oxaphosphetane intermediate via an early, four-centered transition state that minimizes steric interactions. harvard.eduyoutube.com Conversely, stabilized ylides (with electron-withdrawing groups like -CO₂R or -CN) tend to yield (E)-alkenes, as the initial addition step becomes reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate. researchgate.net

Table 1: Comparison of Olefination Methods for Stereocontrol

| Reaction | Typical Reagent | Predominant Isomer | Key Features |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate carbanions | (E)-Alkene | Thermodynamically controlled; water-soluble byproduct. wikipedia.orgalfa-chemistry.com |

| Still-Gennari Modification (HWE) | Phosphonates with electron-withdrawing groups | (Z)-Alkene | Kinetically controlled; accelerated elimination. nrochemistry.comyoutube.com |

| Wittig Reaction (Non-stabilized) | Non-stabilized phosphonium ylides (e.g., R=alkyl) | (Z)-Alkene | Kinetically controlled under salt-free conditions. researchgate.netharvard.edu |

| Wittig Reaction (Stabilized) | Stabilized phosphonium ylides (e.g., R=CO₂R) | (E)-Alkene | Thermodynamically controlled due to reversible addition. researchgate.net |

Transition Metal-Catalyzed C-H Functionalization Directed by Weinreb Amides

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for molecular construction, and the use of directing groups is a key strategy for achieving site-selectivity. mdpi.com N-methoxy-N-methyl amides, commonly known as Weinreb amides, have recently gained attention as valuable directing groups in such transformations. mdpi.comresearchgate.net The amide group can act as a ligand for the transition metal, enabling the catalytic substitution of adjacent C-H bonds. mdpi.com Although the amide oxygen's coordination to most transition metal centers is relatively weak, Weinreb amides have proven effective in directing various C-H functionalization reactions. mdpi.combohrium.com

Several transition metals, including Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh), have been successfully employed in Weinreb amide-directed C-H functionalization. bohrium.com For example, Pd-catalyzed C-H arylation, alkenylation, and halogenation have been reported. mdpi.comresearchgate.net In 2015, the first Pd-catalyzed C-H functionalization using Weinreb amides was described, demonstrating high tolerance for both electron-donating and electron-withdrawing substituents on the aromatic ring. mdpi.com

Ruthenium-catalyzed reactions have been used for ortho-olefination and oxygenation of arenes directed by the Weinreb amide group. researchgate.netbohrium.com Similarly, Rhodium (Rh) catalysis has been applied to achieve intramolecular alkene hydroarylation and coupling reactions with alkenes. bohrium.com These methods provide an efficient alternative to traditional synthetic routes, which might require pre-functionalized substrates or harsh lithiation strategies. mdpi.com The Weinreb amide group is particularly advantageous as it can be easily converted into other functional groups, such as ketones or aldehydes, after the C-H functionalization step. researchgate.net

Table 2: Examples of Transition Metals in Weinreb Amide-Directed C-H Functionalization

| Transition Metal | Type of Transformation | Reference |

|---|---|---|

| Palladium (Pd) | C-H Arylation, Alkenylation, Halogenation | mdpi.combohrium.com |

| Ruthenium (Ru) | ortho-Olefination, ortho-Oxygenation | researchgate.netbohrium.com |

| Rhodium (Rh) | Intramolecular Alkene Hydroarylation, Coupling with Alkenes | bohrium.com |

| Cobalt (Co) | C-H Allylation, Alkenylation, Iodination | bohrium.com |

| Iridium (Ir) | ortho-C-H Borylation, C-H Iodination | bohrium.comsemanticscholar.org |

Stereo-Divergent Functionalization of Alkynes as Amide Precursors

Alkynes are versatile precursors for the synthesis of stereochemically defined alkenes, which are crucial components of dienamides. rsc.orgnih.gov Stereo-divergent synthesis, the ability to selectively produce either E- or Z-isomers from a common starting material, is a highly desirable strategy. nih.gov Recent advancements in transition metal catalysis have enabled significant progress in the stereo-divergent functionalization of alkynes. rsc.orgnih.gov

Methodologies such as hydrogenation, hydroboration, and hydrosilylation, often catalyzed by transition metals like cobalt, nickel, and palladium, allow for exceptional control over E- and Z-selectivity. rsc.orgnih.gov The key to achieving this stereo-divergence often lies in the choice of catalyst and ligands. researchgate.netnih.gov For instance, in a photoredox and nickel dual catalytic system for the sulfonylalkenylation of terminal alkynes, the stereochemical outcome could be switched between Z- and E-isomers simply by changing the ligand used with the nickel catalyst. researchgate.netnih.gov

Synergistic catalysis, combining two different types of catalysts, has also been employed for the stereo-divergent coupling of alkynes. For example, a dual-catalyst system using a Rhodium-catalyst and an amine organocatalyst (Jacobsen's amine) allows for the enantio-, diastereo-, and regioselective coupling of aldehydes and alkynes. escholarship.org By simply changing the chirality of each catalyst, it is possible to access all possible stereoisomers of the product. escholarship.org These advanced catalytic systems provide powerful tools for constructing complex dienamide precursors with precise control over the geometry of the newly formed double bonds. rsc.org

Stereochemical Control in Dienamide Synthesis

Challenges in Achieving Defined Double Bond Geometry

The stereoselective synthesis of 1,3-dienes, the core structure of this compound, presents significant challenges for synthetic chemists. researchgate.net Achieving a defined geometry for both double bonds is often complicated by moderate and substrate-dependent E/Z selectivity in many classical olefination reactions. nih.gov For instance, while methods like the Wittig and HWE reactions are foundational, they may require stringent optimization to achieve high stereoselectivity, and the conditions are not universally applicable to all substrates. nih.govresearchgate.net

A major challenge is that many synthetic routes can produce a mixture of isomers, which are often difficult to separate due to their similar physical properties. researchgate.net Furthermore, even if a specific isomer is synthesized, it may undergo isomerization to a more stable form under the reaction, purification, or storage conditions. researchgate.netrsc.org For example, the thermodynamically less stable (Z,E)-isomer might convert to the more stable (E,E)-isomer. researchgate.net

Controlling regioselectivity and stereoselectivity simultaneously, especially when creating highly substituted dienes from unsymmetrical precursors, is another non-trivial hurdle. researchgate.net For instance, in the dimerization-hydrocarbofunctionalization of unsymmetrical internal alkynes, controlling the degree of alkyne insertion while maintaining regio- and stereoselectivity is particularly difficult, often leading to mixtures of isomers. researchgate.net These challenges necessitate the development of more robust and highly selective synthetic methodologies. rsc.org

Preferential Formation of (Z,E)- and (E,E)-Isomers

The preferential formation of specific dienamide isomers, such as (Z,E) or (E,E), is governed by a combination of kinetic and thermodynamic factors, which can be manipulated by the choice of synthetic strategy and reaction conditions. researchgate.net

The (E,E)-isomer is typically the most thermodynamically stable configuration due to minimized steric hindrance. Consequently, many synthetic methods that proceed under thermodynamic control, such as the standard Horner-Wadsworth-Emmons reaction, predominantly yield the (E)-alkene. wikipedia.orgalfa-chemistry.com Cross-coupling reactions, like the Suzuki-Miyaura coupling, are also powerful tools for constructing dienes stereoselectively, often by coupling stereodefined vinyl halides and vinylboranes. nih.gov

Conversely, the formation of the less stable (Z,E)-isomer generally requires kinetically controlled conditions. As mentioned previously, the Still-Gennari modification of the HWE reaction or the use of non-stabilized ylides in the Wittig reaction under salt-free conditions are classic examples of kinetically controlled processes that favor Z-alkene formation. nrochemistry.comharvard.edu In more advanced methods, the choice of catalyst and ligands plays a crucial role. In certain transition metal-catalyzed reactions involving alkynes, specific ligand sets can favor syn-addition or anti-addition pathways, leading to the selective formation of Z or E products, respectively. nih.gov The ability to selectively access either the (Z,E) or (E,E) isomer is critical for structure-activity relationship studies and the synthesis of complex molecules. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Conjugated Diene System

The conjugated diene system in N,N-Diethyl-5-phenylpenta-2,4-dienamide is the primary site of its chemical reactivity. This system allows for the delocalization of π-electrons across four carbon atoms, which influences the course of addition reactions.

Electrophilic addition to conjugated dienes like this compound can proceed via two main pathways, leading to the formation of either 1,2- or 1,4-adducts. This regioselectivity is a classic example of a reaction under kinetic or thermodynamic control.

When a conjugated diene is treated with an electrophile, the initial attack forms a resonance-stabilized allylic carbocation. For this compound, the subsequent nucleophilic attack can occur at two different positions, yielding two distinct products. The 1,2-adduct is formed when the nucleophile attacks the carbon adjacent to the newly formed single bond, while the 1,4-adduct results from attack at the terminal carbon of the conjugated system.

The product distribution is often dependent on the reaction temperature. At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the 1,2-adduct. This product is formed faster due to a lower activation energy barrier. Conversely, at higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product. The increased thermal energy allows the reaction to overcome the higher activation energy barrier leading to the thermodynamically more stable product. nih.govmasterorganicchemistry.com

Table 1: General Principles of Kinetic vs. Thermodynamic Control in Electrophilic Addition to Conjugated Dienes

| Control Pathway | Favored Product | Reaction Conditions | Key Feature |

| Kinetic Control | 1,2-Adduct | Lower Temperatures | Lower activation energy, faster rate of formation |

| Thermodynamic Control | 1,4-Adduct | Higher Temperatures | More stable product, equilibrium is established |

The ratio of 1,2- to 1,4-adducts in the electrophilic addition to this compound can be significantly influenced by the specific reaction conditions employed. Key factors include temperature, solvent polarity, and the nature of the electrophile and nucleophile.

As a general principle, increasing the reaction temperature will favor the formation of the thermodynamically more stable 1,4-adduct. nih.govmasterorganicchemistry.com For instance, the addition of HBr to 1,3-butadiene (B125203) at 0°C yields a majority of the 1,2-adduct, while the same reaction at 40°C produces the 1,4-adduct as the major product. masterorganicchemistry.com While specific data for this compound is not available, a similar trend would be expected.

The polarity of the solvent can also play a role. More polar solvents may stabilize the more polarized transition state leading to the 1,4-product, thereby increasing its yield. The choice of electrophile and the counter-ion (nucleophile) will also impact the product distribution based on their reactivity and steric hindrance.

The conjugated diene structure of this compound makes it a suitable candidate for participating in cycloaddition reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org For this compound to react, its diene portion must be able to adopt an s-cis conformation. The presence of the electron-donating diethylamide group can enhance the reactivity of the diene in normal-demand Diels-Alder reactions, where the dienophile is electron-poor. wikipedia.org

A study on the similar compound N,N-diethyl-1,3-butadienylamine demonstrated its successful participation in Diels-Alder reactions with various β-substituted styrenes, which act as dienophiles. scispace.com The reactions proceeded to give the corresponding cyclohexene (B86901) derivatives. scispace.com It is expected that this compound would exhibit similar reactivity with a range of dienophiles, such as maleic anhydride, N-phenylmaleimide, and various acrylates. The phenyl group at the 5-position of the diene in the target molecule would be expected to influence the stereoselectivity of the cycloaddition.

Table 2: Examples of Dienophiles for Diels-Alder Reactions

| Dienophile | Activating Group(s) | Expected Reactivity |

| Maleic Anhydride | Two carbonyl groups | High |

| N-Phenylmaleimide | Two carbonyl groups | High |

| Methyl Acrylate | Ester group | Moderate |

| Acrylonitrile | Cyano group | Moderate |

Intramolecular Diels-Alder (IMDA) reactions occur when the diene and dienophile are part of the same molecule. For this compound itself, an intramolecular cycloaddition is not feasible as it lacks a dienophilic moiety. However, if the molecule were to be modified to incorporate a dienophile, for example, by attaching an alkene-containing side chain to the nitrogen atom or the phenyl group, an intramolecular cycloaddition could potentially occur.

In such a hypothetical scenario, the feasibility and outcome of the IMDA reaction would depend on the length and flexibility of the tether connecting the diene and dienophile. The reaction would lead to the formation of a bicyclic or polycyclic system, and the stereochemistry of the newly formed ring junction would be governed by the geometry of the transition state. Such reactions are powerful tools in organic synthesis for the construction of complex molecular architectures.

Heck Reaction Dynamics in Conjugated Dienamides

The Mizoroki-Heck reaction is a powerful carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes using a palladium catalyst. wikipedia.org When applied to conjugated dienes, the reaction proceeds through distinct intermediates that influence the final product structure. nih.gov This process is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures. wikipedia.org

In the presence of a Pd(0) catalyst, the conjugated diene system of a compound like this compound can undergo carbopalladation. The reaction of an aryl or vinyl halide with the palladium catalyst first generates an organopalladium(II) species (R-Pd-X). This complex then coordinates to one of the double bonds of the diene. Migratory insertion of the diene into the R-Pd bond forms a σ-alkenylpalladium(II) complex. This intermediate rapidly rearranges to a more stable η³-π-allyl palladium complex. nih.govyoutube.com This π-allyl intermediate is a key branching point in the reaction pathway, from which subsequent steps like β-hydride elimination or nucleophilic attack determine the final product. nih.gov The general reactivity of conjugated dienes involves the formation of these π-allyl palladium complexes, which can lead to various addition or elimination products. nih.gov

Table 1: Key Steps in π-Allyl Palladium Complex Formation

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | A Pd(0) catalyst reacts with an unsaturated halide (R-X) to form an organopalladium(II) halide complex. | R-Pd(II)-X |

| 2. Carbopalladation | The organopalladium complex coordinates to the diene, followed by insertion to form a σ-alkenylpalladium(II) complex. | σ-Alkenylpalladium(II) |

| 3. Isomerization | The σ-alkenyl complex rearranges to the more thermodynamically stable π-allyl palladium complex. | η³-π-Allyl Palladium(II) |

Regioselectivity in the Heck reaction of conjugated dienes—determining whether 1,2- or 1,4-addition occurs—is a significant challenge influenced by several factors. nih.gov The choice of ligands coordinated to the palladium center plays a crucial role; bulky, electron-rich phosphine (B1218219) ligands can direct the reaction pathway by influencing the steric and electronic environment around the metal. nih.govnih.gov For instance, the use of specific ligands like PAd₂ⁿBu (di-1-adamantyl-n-butylphosphine) has been shown to enable highly regioselective heteroannulation reactions of 1,3-dienes. nih.gov

The reaction conditions, including the choice of solvent, base, and temperature, also impact the outcome. Furthermore, the electronic properties of the substituents on the diene and the coupling partner can direct the regioselectivity of the carbometallation step. nih.gov In reactions involving nucleophilic attack on the π-allyl intermediate, the nucleophile typically adds to the less sterically hindered terminus of the allyl system. nih.gov Computational studies have shown that selectivity can be determined by factors such as the energy required to distort the carbon-halogen bond and the interaction between the palladium-ligand HOMO and the heterocycle LUMO. researchgate.net

Table 2: Factors Influencing Regioselectivity in Dienamide Heck Reactions

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Palladium Ligands | Steric bulk and electronic properties of ligands can favor one regioisomer over another. nih.govcapes.gov.br | Bulky phosphines can promote selective coupling at a specific position. nih.gov |

| Substrate Electronics | Electron-donating or withdrawing groups on the diene or aryl halide can alter the reactivity of the π-allyl intermediate. | Not specified for dienamides |

| Reaction Conditions | Solvent polarity, temperature, and the nature of the base can shift the equilibrium between different reaction pathways. nih.gov | Lowering temperature and switching from Pd(OAc)₂ to Pd₂(dba)₃ can increase regioselectivity. nih.gov |

| Nature of Nucleophile | In anion capture processes, the identity of the nucleophile can influence the site of attack on the π-allyl complex. nih.gov | Not specified for dienamides |

Ring-Closing Enyne Metathesis (RCEYM) Pathways

Ring-closing enyne metathesis (RCEYM) is a powerful reaction for constructing cyclic compounds containing a 1,3-diene moiety, typically catalyzed by ruthenium carbene complexes. This transformation involves the intramolecular reaction of an alkene and an alkyne. nih.gov While this compound is a diene and thus not a direct substrate for RCEYM, a structurally related enyne-amide could undergo this cyclization.

The reaction mechanism is generally understood to proceed via one of two main pathways: "ene-then-yne" or "yne-then-ene". In the "ene-then-yne" pathway, the metal carbene catalyst first reacts with the alkene moiety to form a new metallacyclobutane intermediate. This opens to a new metal alkylidene, which then reacts with the alkyne portion intramolecularly. This sequence ultimately leads to the cyclized 1,3-diene product and regeneration of the active catalyst. Conversely, the "yne-then-ene" pathway begins with the catalyst's interaction with the alkyne. The driving force for the reaction is the formation of a thermodynamically stable conjugated diene system within the newly formed ring. nih.gov

Transformations Involving the Amide Moiety

The N,N-diethylamide group in the target molecule features a carbonyl carbon that is electrophilic, making it susceptible to attack by nucleophiles.

Nucleophilic Attack on the Carbonyl Center

The carbonyl carbon of the amide group is polarized due to the high electronegativity of the oxygen atom, resulting in a partial positive charge on the carbon. masterorganicchemistry.comlibretexts.org This makes it an electrophilic center that can be attacked by various nucleophiles. masterorganicchemistry.com Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Unlike aldehydes and ketones, amides have a nitrogen atom attached to the carbonyl carbon, which is a poorer leaving group compared to the alkoxide that would be formed from an ester. The stability of this tetrahedral intermediate and the subsequent reaction pathway depend on the nature of the attacking nucleophile and the reaction conditions. Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the carbonyl, typically leading to the formation of a ketone after hydrolysis of the intermediate. Reduction with strong reducing agents like lithium aluminum hydride can reduce the carbonyl group to a methylene (B1212753) group (-CH₂-), converting the amide to an amine.

Table 3: Potential Nucleophilic Additions to the Amide Carbonyl

| Nucleophile | Reagent Example | Resulting Intermediate/Product |

|---|---|---|

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Reduction to an amine |

| Organometallics | Phenylmagnesium Bromide (PhMgBr) | Addition, followed by hydrolysis to a ketone |

| Hydroxide (under harsh conditions) | Sodium Hydroxide (NaOH) | Hydrolysis to a carboxylate |

N-Functionalization Strategies

N-functionalization of a tertiary amide like this compound is generally challenging without cleaving one of the N-alkyl bonds. The lone pair on the nitrogen atom is delocalized into the carbonyl system, reducing its nucleophilicity. Direct alkylation or acylation on the nitrogen is not feasible. However, reactions can be envisioned that proceed through modification or cleavage of the existing N-ethyl groups, although such transformations often require harsh conditions. For instance, reaction with certain reagents can lead to N-dealkylation, generating a secondary amide that could then be subjected to further functionalization.

Isomerization Studies

The presence of carbon-carbon double bonds in the pentadiene backbone of this compound allows for geometric isomerization, specifically between E and Z configurations.

The isomerization of dienamides, such as this compound, can be induced through photochemical means. This process involves the excitation of a π-electron to a π* anti-bonding orbital upon absorption of light, which temporarily weakens the double bond and allows for rotation around the carbon-carbon axis. Upon relaxation, the molecule can return to the ground state in either the E or Z configuration. The thermodynamically less stable Z-isomer can often be obtained from the more stable E-isomer through such photoisomerization processes. This contra-thermodynamic isomerization is a key strategy in synthesizing specific geometric isomers that may not be favored under thermal equilibrium. researchgate.netnih.gov

For related compounds like cinnamamides, the E to Z isomerization can be achieved using photosensitizers under visible light irradiation. researchgate.net The efficiency of this isomerization is influenced by the electronic and steric properties of the substituents on the amide and the diene system. The non-planar conformation that can arise in the Z-isomer due to steric hindrance can alter the energy levels of the molecular orbitals, sometimes preventing the reverse reaction from occurring with the same wavelength of light.

Catalytic methods provide an alternative to photochemical isomerization for achieving geometric selectivity. Transition metal catalysts, particularly those based on ruthenium and palladium, have been shown to be effective in the isomerization of related unsaturated amides. For instance, ruthenium complexes can catalyze the isomerization of N-allyl amides to enamides with high geometric selectivity. nih.govnih.gov These reactions often proceed through metal-hydride addition-elimination or π-allyl complex intermediates, allowing for controlled conversion between isomers.

A bio-inspired photocatalytic approach for the E → Z isomerization of cinnamides utilizes inexpensive catalysts like riboflavin (B1680620) (vitamin B2) under visible light irradiation. strath.ac.uk This method operates through a selective energy transfer mechanism from the excited state of the photocatalyst to the E-isomer, promoting its conversion to the Z-isomer. strath.ac.uk Such catalytic systems offer mild reaction conditions and can be compatible with a variety of functional groups. researchgate.net The table below summarizes different catalytic approaches for the isomerization of related unsaturated amides.

| Catalyst/Method | Substrate Type | Key Features | Selectivity |

| Ruthenium complexes | N-allyl amides | Atom economical | High Z-selectivity |

| Riboflavin (photocatalyst) | Cinnamides | Bio-inspired, inexpensive | Up to 99:1 Z:E |

| Thioxanthone (immobilized photosensitizer) | Cinnamamides | Used in recycling photoreactor | Equilibrium reached at ~60:40 Z/E |

Cyclization Reactions

The conjugated diene and amide moieties in this compound make it a suitable substrate for various cyclization reactions to form heterocyclic structures.

Cobalt-catalyzed aerobic aminocyclization represents a powerful method for the synthesis of functionalized γ- and δ-lactams from unsaturated amides. researchgate.net This transformation involves the intramolecular cyclization of the amide onto the unsaturated system. While the specific application to this compound is not detailed in the provided search results, the general mechanism can be inferred from studies on analogous unsaturated N-acyl sulfonamides.

The reaction typically proceeds in the presence of a cobalt catalyst and an oxygen atmosphere. researchgate.net The process can lead to the formation of lactam aldehydes or, with a reductive workup, lactam alcohols. The use of chiral cobalt catalysts can also induce enantioselectivity in the cyclized products. researchgate.net A variety of cobalt salen and related complexes have been investigated for their catalytic activity in these transformations. The reaction conditions, including temperature and catalyst loading, are crucial for optimizing the yield of the desired lactam product. researchgate.net The following table outlines the results from a study on the cobalt-catalyzed aminocyclization of a model unsaturated N-acyl sulfonamide.

| Entry | Catalyst | Temperature (°C) | Yield (%) |

| 1 | Salcomine | 55 | 8 |

| 2 | Salcomine | 105 | 45 |

| 3 | C3 | 105 | 32 |

| 4 | C4 | 105 | 25 |

| 5 | C1 | 110 | 41 |

| 6 | C1 | 105 | 52 |

| 7 | C1 (5 mol %) | 105 | 63 |

This data highlights the importance of catalyst selection and reaction temperature in achieving efficient cyclization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of N,N-Diethyl-5-phenylpenta-2,4-dienamide is characterized by distinct signals corresponding to the protons in different parts of the molecule. The ethyl groups on the amide nitrogen typically show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The protons of the conjugated diene system and the phenyl group appear in the downfield region of the spectrum due to the deshielding effects of the π-systems. The chemical shifts and coupling constants of the vinylic protons are particularly important for determining the stereochemistry (E/Z isomerism) of the double bonds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet | ~7 |

| -CH₂- (ethyl) | 3.3 - 3.5 | Quartet | ~7 |

| Vinylic Protons | 5.8 - 7.5 | Multiplets | Various |

| Phenyl Protons | 7.2 - 7.6 | Multiplets | Various |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbonyl carbon of the amide group is typically observed in the range of 165-175 ppm. The carbons of the phenyl group and the conjugated diene system resonate in the downfield region (120-150 ppm), while the aliphatic carbons of the ethyl groups appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 12 - 15 |

| -CH₂- (ethyl) | 40 - 43 |

| Vinylic Carbons | 120 - 145 |

| Phenyl Carbons | 125 - 140 |

| C=O (amide) | 165 - 170 |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for the unambiguous assignment of proton and carbon signals and for determining the stereochemistry of the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity of the proton network within the molecule. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl groups and help to delineate the coupling network of the vinylic protons in the diene chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the E/Z configuration of the double bonds. For instance, a NOE correlation between a vinylic proton and a proton on the phenyl ring can help to establish their relative spatial orientation. The presence of cross-peaks between protons on adjacent double bonds can confirm the stereochemistry of the diene system.

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is a powerful tool for structural analysis. The ¹⁹F chemical shifts are highly sensitive to the electronic environment, making this technique useful for probing subtle changes in molecular structure. The introduction of fluorine atoms into the phenyl ring or the dienamide chain would result in characteristic signals in the ¹⁹F NMR spectrum. The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) provides additional structural information. For example, fluorinated phenylacetamides have been used as sensitive reporters in biomolecular NMR studies.

In silsesquioxane derivatives of this compound, ²⁹Si NMR spectroscopy is essential for characterizing the silicon-oxygen framework. Silsesquioxanes are cage-like structures, and the chemical shifts of the silicon atoms are indicative of their connectivity and the nature of the organic substituents. For an amide-functionalized double-decker silsesquioxane, distinct ²⁹Si NMR signals would be observed for the different silicon environments within the cage structure. For instance, in related systems, silicon atoms in a cis-isomer have shown signals at approximately δ = -17.70 (SiCH₃) and in the range of -78.50 to -79.67 ppm (Si–O–Si-Ph), while the trans-isomer shows signals at similar shifts but with a different pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the amide and the conjugated system.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. The conjugation with the diene system lowers the frequency compared to a non-conjugated amide.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the conjugated diene and the phenyl ring would appear in the 1500-1650 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the aromatic and vinylic protons are typically observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic ethyl groups appears just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Amide I) | 1630 - 1680 | Strong |

| C=C (Conjugated) | 1500 - 1650 | Medium to Strong |

| C-H (Aromatic/Vinylic) | > 3000 | Medium |

| C-H (Aliphatic) | < 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization.

The molecular formula for this compound is C₁₅H₁₉NO, which corresponds to a molecular weight of approximately 229.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 229.

The fragmentation of this compound is expected to be influenced by the stability of the resulting fragments. A primary fragmentation pathway for amides is the α-cleavage adjacent to the carbonyl group, which would lead to the formation of a stable acylium ion. Loss of the diethylamino radical would result in an ion at m/z 157. Alternatively, cleavage of an ethyl group from the nitrogen atom, a common fragmentation for N,N-diethyl amides, would produce an ion at m/z 214 (M-15) and a more significant fragment at m/z 156 after rearrangement.

Fragmentation of the pentadienyl chain is also anticipated. Cleavage of the bond between the phenyl group and the dienyl chain could result in a phenylmethyl cation (tropylium ion) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) moiety. Other fragments corresponding to the cleavage of the conjugated system would also be expected.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 229 | [M]⁺ |

| 214 | [M - CH₃]⁺ |

| 157 | [M - N(CH₂CH₃)₂]⁺ |

| 156 | [M - CH₂CH₃ - CO]⁺ |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₉NO), the calculated exact mass is 229.1467. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the molecular formula.

While MALDI-TOF mass spectrometry is more commonly used for the analysis of large molecules like polymers and biomolecules, it can be applied to the analysis of synthetic organic molecules, often to minimize fragmentation and clearly observe the molecular ion researchgate.net. For this compound, MALDI-TOF analysis would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 230.1545 or the sodiated adduct [M+Na]⁺ at m/z 252.1361, providing a clear confirmation of the molecular weight with minimal fragmentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

The extended conjugated system in this compound, which includes the phenyl group, the dienyl system, and the amide carbonyl group, is expected to give rise to strong absorption in the ultraviolet region of the electromagnetic spectrum. The primary electronic transition observed will be a π → π* transition. The wavelength of maximum absorption (λmax) for conjugated systems shifts to longer wavelengths (a bathochromic or red shift) as the length of the conjugation increases.

For comparison, styrene (B11656) (C₆H₅CH=CH₂) has a λmax of approximately 244 nm. The extended conjugation in the 5-phenylpenta-2,4-dienyl moiety of the target molecule would be expected to result in a λmax significantly longer than that of styrene, likely in the range of 280-350 nm. The specific solvent used for the analysis can also influence the λmax. The high molar absorptivity (ε) associated with this π → π* transition would be indicative of the extended conjugated system.

Despite a thorough search for scientific literature, no specific studies detailing the solvatochromic behavior of this compound were found. Consequently, the generation of a detailed article focusing on its advanced spectroscopic characterization, specifically the solvatochromic properties of its conjugated chromophore, is not possible at this time.

Research on the solvatochromism of a molecule involves studying the shift in its UV-Visible absorption or emission spectra when dissolved in a variety of solvents with different polarities. This analysis provides insights into the electronic structure of the molecule and its interactions with the surrounding solvent molecules.

While general information on the synthesis and basic characterization of this compound may exist, the specific experimental data required to create data tables and a detailed discussion on its solvatochromic behavior is not available in the public domain. Such a study would involve dissolving the compound in a range of solvents and recording the resulting spectroscopic shifts.

Therefore, the requested article, with its specific focus on the solvatochromic behavior of the conjugated chromophore in this compound, cannot be produced.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, can be utilized to determine the geometries and electronic properties of N,N-Diethyl-5-phenylpenta-2,4-dienamide. researchgate.net These studies can elucidate the distribution of electron density and identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO are crucial in determining the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the conjugated system extending from the phenyl ring to the dienamide moiety is expected to influence the energies of these frontier orbitals significantly.

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the susceptibility of the molecule to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the susceptibility of the molecule to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and kinetic stability of the molecule. |

Energy Minimization and Optimized Structure Calculations

Energy minimization calculations are performed to find the most stable three-dimensional conformation of a molecule, known as its optimized structure. These calculations involve finding the geometry at which the net interatomic forces are zero, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The planarity of the pentadienamide chain and the orientation of the phenyl and diethylamino groups are key structural features that would be determined through such calculations. The resulting optimized structure provides a foundation for predicting other molecular properties.

Analysis of Intramolecular Charge Transfer Processes

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. nih.gov In this compound, the diethylamino group can act as an electron donor, while the phenylpenta-2,4-dienamide system can function as an electron acceptor. Computational studies can model the electronic transitions and predict the likelihood and characteristics of ICT. Analysis of the molecular orbitals involved in the electronic transitions can confirm the charge transfer character. The occurrence of ICT can have significant implications for the molecule's photophysical properties, such as its fluorescence and solvatochromism. nih.gov

Reaction Mechanism Predictions and Validation

Theoretical calculations are instrumental in elucidating the pathways of chemical reactions.

Transition State Analysis in Catalytic Reactions

Transition state theory is a cornerstone of chemical kinetics. Computational methods can be used to locate the transition state structures for reactions involving this compound, for instance, in catalytic processes. By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined, providing a quantitative measure of the reaction rate. This analysis is crucial for understanding how a catalyst influences the reaction mechanism by providing an alternative reaction pathway with a lower activation energy.

Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation

While primarily an experimental technique, the results of deuterium labeling studies can be rationalized and predicted using computational methods. In such studies, one or more hydrogen atoms in this compound are replaced with deuterium. The effect of this isotopic substitution on the reaction rate, known as the kinetic isotope effect (KIE), can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. Theoretical calculations can predict the magnitude of the KIE for a proposed mechanism, and comparison with experimental data can be used to validate or refute the proposed mechanism.

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant gap in the computational and theoretical investigation of this compound. Specifically, there is no published research focusing on the conformational analysis or molecular dynamics simulations of this particular compound.

While computational studies, including conformational analysis and molecular dynamics, are crucial for understanding the three-dimensional structure, flexibility, and interaction of molecules, such detailed investigations have not been reported for this compound. This indicates a novel area for future research, which could provide valuable insights into the compound's physicochemical properties and potential applications.

Due to the absence of specific data, no research findings or data tables on the conformational analysis and molecular dynamics simulations of this compound can be provided at this time.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

The extended π-system of N,N-Diethyl-5-phenylpenta-2,4-dienamide, featuring both a diene and an activated carbonyl group, positions it as a highly valuable intermediate in the synthesis of complex organic molecules.

Precursors for Complex Molecular Architectures

The conjugated system of dienamides is ripe for a variety of chemical transformations, allowing for the construction of intricate molecular frameworks. The reactivity of similar structures, such as 2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamides, has been shown to yield nicotinic acid derivatives upon cyclization. This suggests that this compound could similarly serve as a precursor to substituted aromatic and heterocyclic systems through controlled cyclization and rearrangement reactions. The presence of the diethylamide group can influence the electronic properties and reactivity of the diene system, offering a handle for chemists to fine-tune reaction pathways.

Building Blocks for Polycyclic Systems

The diene functionality within this compound makes it a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orglibretexts.org By reacting with a suitable dienophile, this compound can be used to construct complex polycyclic and bridged ring systems in a stereocontrolled manner. documentsdelivered.comrsc.org The specific stereochemistry of the dienamide, which can be synthesized with defined geometry, would directly translate into the stereochemistry of the resulting cyclic adduct. nih.gov This approach is fundamental in the total synthesis of natural products and other complex organic targets.

Exploration in Organic Electronics and Photonic Devices

The incorporation of amide functionalities into π-conjugated systems is a known strategy for developing materials with interesting electronic and photophysical properties. researchgate.netscribd.com The extended conjugation provided by the phenylpenta-2,4-dienamide core suggests its potential utility in the field of organic electronics.

Design of Conjugated Structures for Chromophoric Applications

Covalent Attachment to Polymers or Functionalization with Dendrons for Property Tuning

The amide group in this compound provides a potential site for covalent attachment to larger molecular architectures like polymers and dendrimers. This functionalization can be used to impart the electronic or photophysical properties of the dienamide chromophore onto the macromolecule. For instance, dendrimers, which are highly branched, tree-like molecules, can be functionalized on their periphery with chromophoric units to create light-harvesting systems or sensors. Polyamidoamine (PAMAM) dendrimers are a well-studied class of macromolecules that can be functionalized through their terminal amine groups, often forming amide bonds in the process. nih.govmdpi.comnih.govacs.org

Development of Functionalized Materials

The ability to incorporate this compound into polymeric structures opens the door to the creation of novel functionalized materials. The properties of the resulting material would be a composite of the polymer backbone and the appended dienamide units.

Amide-Functionalized Silsesquioxanes as Universal Bifunctional Linkers in Polymer Synthesis

A comprehensive review of scientific literature and chemical databases indicates that the specific use of This compound for the creation of amide-functionalized silsesquioxanes has not been reported. Research into amide-functionalized silsesquioxanes typically describes the reaction of amino-functionalized silsesquioxanes with carboxylic acids or their derivatives. While the dienamide structure of This compound presents theoretical possibilities for incorporation into polymer chains or for the functionalization of substrates, its application as a bifunctional linker with silsesquioxanes is not documented in available research.

The synthesis of (2E,4E)-N,N-Diethyl-5-phenylpenta-2,4-dienamide has been described as a multi-step process. nih.govnih.gov The process begins with the reaction of a starting aldehyde with triethyl phosphonocrotonate, following a Wadsworth-Emmons reaction, to yield an ethyl 5-phenylpentadienoate. nih.govnih.gov This ester is then hydrolyzed to the corresponding carboxylic acid, (2E,4E)-5-phenylpenta-2,4-dienoic acid . nih.govnih.gov The subsequent conversion of the carboxylic acid to its acid chloride allows for the final reaction with diethylamine (B46881) to produce the target amide. nih.gov

The characterization of (2E,4E)-N,N-Diethyl-5-phenylpenta-2,4-dienamide has been reported, confirming its structure and properties. nih.govnih.govresearchgate.net It is described as a colorless oil with a yield of 57%. nih.govnih.gov Spectroscopic data has been instrumental in its identification. nih.govnih.govresearchgate.net

Spectroscopic Data for (2E,4E)-N,N-Diethyl-5-phenylpenta-2,4-dienamide

| Technique | Data |

| Physical State | Colorless oil nih.govnih.gov |

| Yield | 57% nih.govnih.gov |

| IR (KBr, νmax/cm⁻¹) | 3349, 2976, 1711, 1634, 1450, 1268, 1216, 1127 nih.govnih.govresearchgate.net |

| ¹H NMR (CDCl₃, 300 MHz, δ ppm) | 1.17 (t, 3H, J 6.9 Hz), 1.23 (t, 3H, J 6.9 Hz) nih.govnih.govresearchgate.net |

Structure Reactivity Relationship Studies of N,n Diethyl 5 Phenylpenta 2,4 Dienamide Analogues

Impact of Aromatic Ring Substitution on Reactivity

The electronic nature of substituents on the phenyl ring of N,N-Diethyl-5-phenylpenta-2,4-dienamide analogues plays a pivotal role in modulating their reactivity, particularly in reactions involving the aromatic ring or the conjugated dienamide system. The principles of electrophilic aromatic substitution and the electronic effects of substituents, as described by Hammett plots, provide a framework for understanding these relationships.

Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy (e.g., -OCH₃) or alkyl (e.g., -CH₃) groups, increase the electron density of the phenyl ring and the conjugated system through resonance and inductive effects. This enhanced electron density generally activates the molecule towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, thereby deactivating the molecule towards electrophiles.

The position of the substituent on the aromatic ring also dictates its effect on reactivity. Ortho and para substituents have a more pronounced resonance effect on the dienamide system, while meta substituents primarily exert an inductive effect.

Table 1: Predicted Relative Reactivity of Aromatic Ring Substituted this compound Analogues in Electrophilic Reactions

| Substituent (X) | Position | Electronic Effect | Predicted Relative Reactivity |

| -OCH₃ | para | Electron-donating (strong) | High |

| -CH₃ | para | Electron-donating (weak) | Moderate-High |

| -H | - | Neutral | Baseline |

| -Cl | para | Electron-withdrawing (weak) | Moderate-Low |

| -NO₂ | para | Electron-withdrawing (strong) | Low |

This table is illustrative and based on established principles of physical organic chemistry, as direct experimental data for this specific compound series is limited.

Influence of Nitrogen Substituents on Chemical Behavior

The nature of the substituents on the amide nitrogen atom significantly influences the chemical behavior of this compound analogues. These substituents can exert both steric and electronic effects, altering the nucleophilicity of the amide, its conformational preferences, and its susceptibility to hydrolysis.

The diethyl groups in the parent compound provide a certain level of steric hindrance around the amide bond. Replacing these with smaller alkyl groups, such as methyl, would reduce steric bulk, potentially making the carbonyl carbon more accessible to nucleophilic attack. Conversely, introducing larger, bulkier groups, like isopropyl or tert-butyl, would increase steric hindrance, which could shield the carbonyl group and slow down reactions at that site.

Studies on the hydrolysis of N-substituted amides have shown that the rate of hydrolysis is sensitive to the size of the substituent on the carbonyl carbon. psu.edu While this study focused on the acyl side, the principles of steric hindrance are transferable. Increased steric bulk from the N-alkyl groups would be expected to decrease the rate of hydrolysis.

In a study on the base-induced rearrangement of N-alkyl arylsulphonamides, it was observed that the size of the N-alkyl group had a strong influence on the reaction pathway. uark.edu Larger alkyl groups, particularly those branched at the α- or β-carbon, sterically disfavored a cyclization reaction, thereby promoting the desired rearrangement. This highlights how steric effects of N-substituents can be strategically used to control reaction outcomes.

Table 2: Predicted Influence of N-Substituents on the Reactivity of 5-phenylpenta-2,4-dienamide Analogues

| N-Substituent (R) | Steric Hindrance | Predicted Rate of Nucleophilic Acyl Substitution |

| -CH₃ | Low | Higher |

| -CH₂CH₃ | Moderate | Baseline |

| -CH(CH₃)₂ | High | Lower |

| -C(CH₃)₃ | Very High | Much Lower |

This table presents a qualitative prediction based on steric effects, assuming the reaction is sensitive to steric hindrance at the carbonyl carbon.

Systematic Variations in Unsaturation Patterns

The extended π-system of the penta-2,4-dienamide moiety is a key determinant of its chemical reactivity. Altering the degree or geometry of unsaturation within this backbone would have profound effects on the molecule's electronic properties and its participation in various chemical reactions, such as cycloadditions and Michael additions.

The conjugated diene system makes this compound a potential candidate for Diels-Alder reactions, where it would act as the diene component. The reactivity in such [4+2] cycloadditions is highly dependent on the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene generally accelerate the reaction with electron-deficient dienophiles. libretexts.org Therefore, modifications that increase the electron density of the diene system, such as the introduction of EDGs on the phenyl ring, would be expected to enhance its Diels-Alder reactivity.

Furthermore, the α,β- and γ,δ-unsaturation makes the dienamide susceptible to nucleophilic conjugate addition (Michael addition). The electrophilicity of the β- and δ-carbons is influenced by the substituents on the aromatic ring and the nitrogen atom. Electron-withdrawing groups on the phenyl ring would increase the electrophilicity of the conjugated system, making it more susceptible to attack by nucleophiles.

A study on the Diels-Alder reactions of 4-alkoxy-5-chalcogene-substituted 1-phenylpenta-2,4-dien-1-ones demonstrated that the presence of a 4-ethoxy group on the pentadienone backbone facilitated the cycloaddition with dienophiles. nih.gov This suggests that introducing substituents directly onto the dienamide backbone can significantly modulate its reactivity in pericyclic reactions.

Reducing the degree of unsaturation, for instance, by converting the dienamide to a monoenamide (e.g., N,N-Diethyl-5-phenylpent-2-enamide), would eliminate its ability to act as a diene in Diels-Alder reactions and would change the profile of its Michael acceptor reactivity.

Table 3: Predicted Reactivity of this compound Analogues Based on Unsaturation Patterns

| Compound Structure | Key Feature | Predicted Reactivity Profile |

| This compound | Conjugated Diene | Diels-Alder diene; Michael acceptor at β and δ positions |

| N,N-Diethyl-5-(4-nitrophenyl)penta-2,4-dienamide | EWG on Phenyl Ring | Enhanced Michael acceptor reactivity; potentially reduced Diels-Alder reactivity with electron-deficient dienophiles |

| N,N-Diethyl-5-phenylpent-2-enamide | Isolated Double Bond | Michael acceptor at β position; no Diels-Alder reactivity as a diene |

| N,N-Diethyl-5-phenylpentanamide | Saturated Chain | No reactivity associated with unsaturation |

This table provides a qualitative overview of how changes in the unsaturation pattern are expected to alter the chemical reactivity of the parent compound.

Q & A

Q. What are the established synthetic routes for N,N-Diethyl-5-phenylpenta-2,4-dienamide, and what are the key optimization parameters?

The compound is synthesized via a Horner–Wadsworth–Emmons (HWE) reaction using (2E,4E)-5-phenylpenta-2,4-dienal as a precursor. Key reagents include diethylamine derivatives and phosphorus-based reagents to form the amide bond. Optimization focuses on solvent polarity (e.g., DMF or DCM), reaction temperature (reflux at 50–80°C), and stoichiometric ratios to improve yield (typically 57–82% for analogs) . Spectral validation via -NMR (δ 7.2–7.4 ppm for aromatic protons) and IR (C=O stretch at ~1650 cm) is critical for confirming regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- NMR : Assign -NMR peaks for conjugated dienes (δ 5.8–6.6 ppm) and aromatic protons (δ 7.2–7.4 ppm). -NMR should confirm carbonyl (C=O at ~165 ppm) and diethylamide groups (N–CH at ~40 ppm) .

- MS : High-resolution mass spectrometry (HRMS-ESI/TOF) identifies the molecular ion [M+H] at m/z 284.178 (theoretical for CHNO). Discrepancies >2 ppm require re-evaluation of synthetic intermediates .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use glial cell line models (e.g., BV-2 microglia) to assess anti-inflammatory activity via TNF-α/IL-6 suppression assays. IC values are benchmarked against piperamide analogs (e.g., D5 in ). Dose-response curves (1–100 μM) and cytotoxicity screening (via MTT assay) are essential to validate therapeutic windows .

Advanced Research Questions

Q. How can computational modeling improve the design of this compound derivatives with enhanced CNS penetration?

Apply molecular docking (AutoDock Vina) to predict interactions with blood-brain barrier (BBB) transporters (e.g., P-glycoprotein). LogP values (~3.5 for the parent compound) guide modifications to balance lipophilicity and solubility. Substituents like methoxy groups at the phenyl ring improve BBB permeability in analogs .

Q. What experimental strategies resolve discrepancies in metabolic stability data between human and rodent liver microsomes?

- Phase I Metabolism : Incubate with pooled human liver microsomes (50 donors) and NADPH-regenerating systems. Monitor depletion via LC-MS/MS over 60 minutes. Compare intrinsic clearance (CL) to rodent data.

- Enzyme Mapping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways. Contradictions arise from species-specific CYP expression (e.g., CYP2D6 in humans vs. CYP2C11 in rats) .

Q. How does X-ray crystallography contribute to understanding the conformational flexibility of this compound?

- Data Collection : Use SHELXL for small-molecule refinement (Mo-Kα radiation, λ = 0.71073 Å). ORTEP-3 visualizes torsional angles between the dienamide backbone and phenyl ring.

- Analysis : Dihedral angles >30° indicate non-planar conformations, impacting ligand-receptor binding. Compare with DFT-optimized geometries to validate experimental observations .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in dienamide analogs?

- Multivariate Analysis : Apply partial least squares regression (PLS-R) to correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC).

- Cluster Analysis : Group analogs by substituent position (ortho/meta/para) to identify trends in potency. For example, methoxy substitution at the phenyl meta position enhances anti-inflammatory activity by 2-fold compared to para .

Methodological Notes

- Contradictions : Yield variations in analogs (e.g., 57% for 1c vs. 82% for 2d) highlight the need for solvent optimization (DMF vs. DCM) and reaction time adjustments .

- Software Tools : SHELX (crystallography), ORTEP-3 (visualization), and Gaussian (DFT) are industry standards for structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products